molecular formula C11H16BrN B1443381 [1-(2-Bromophenyl)butan-2-yl](methyl)amine CAS No. 1178331-91-3

[1-(2-Bromophenyl)butan-2-yl](methyl)amine

Cat. No.: B1443381
CAS No.: 1178331-91-3
M. Wt: 242.16 g/mol
InChI Key: WHOFNJVWHZUXKS-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)butan-2-ylamine is an organic compound with the molecular formula C11H16BrN and a molecular weight of 242.16 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.

Preparation Methods

The synthesis of 1-(2-Bromophenyl)butan-2-ylamine typically involves the reaction of 2-bromophenylacetonitrile with methylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Bromophenyl)butan-2-ylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromophenyl)butan-2-ylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)butan-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-(2-Bromophenyl)butan-2-ylamine include other bromophenyl derivatives and amine compounds. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For example, 1-(2-Bromophenyl)butan-2-ylamine is unique in its specific substitution pattern and the presence of both bromine and amine functional groups, which contribute to its distinct properties and applications .

Biological Activity

1-(2-Bromophenyl)butan-2-ylamine, with the molecular formula C11_{11}H16_{16}BrN and a molecular weight of 242.16 g/mol, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry. This compound is synthesized through the reaction of 2-bromophenylacetonitrile with methylamine, typically under specific conditions involving solvents and catalysts to enhance yield and purity. Its biological activities are being actively researched, focusing on its potential therapeutic applications.

  • Molecular Formula : C11_{11}H16_{16}BrN
  • Molecular Weight : 242.16 g/mol
  • Structural Characteristics : The presence of both bromine and amine functional groups plays a crucial role in its reactivity and biological interactions.

The biological activity of 1-(2-Bromophenyl)butan-2-ylamine is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. These interactions can modulate various biochemical pathways, leading to distinct biological effects. The bromine atom and the amine group are integral to its binding affinity, influencing its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to 1-(2-Bromophenyl)butan-2-ylamine exhibit significant antimicrobial properties. For instance, derivatives containing bromophenyl structures have shown promising results against various bacterial and fungal strains. In vitro studies demonstrated that certain derivatives displayed antimicrobial activity comparable to standard antibiotics such as norfloxacin and fluconazole .

Anticancer Activity

The anticancer potential of 1-(2-Bromophenyl)butan-2-ylamine has been explored through various assays. In particular, studies have highlighted its effectiveness against human breast adenocarcinoma cell lines (e.g., MCF7), where it exhibited cytotoxic effects comparable to established chemotherapeutic agents like 5-fluorouracil. Molecular docking studies further supported these findings by showing favorable binding interactions with cancer-related targets .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 1-(2-Bromophenyl)butan-2-ylamine and its derivatives:

Study Focus Findings
Study 1Antimicrobial ActivityEvaluated derivatives against bacterial strains; some showed activity comparable to norfloxacin .
Study 2Anticancer ActivityAssessed against MCF7 cell line; compound demonstrated significant cytotoxicity .
Study 3Molecular DockingIdentified potential targets with favorable docking scores, indicating good binding affinity .

Comparative Analysis with Similar Compounds

A comparative analysis with similar brominated amines reveals that while many share structural similarities, the unique substitution pattern in 1-(2-Bromophenyl)butan-2-ylamine may contribute to its distinct biological profile. For example, other bromophenyl derivatives have shown varying degrees of antimicrobial and anticancer activities depending on their specific chemical modifications.

Properties

IUPAC Name

1-(2-bromophenyl)-N-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-3-10(13-2)8-9-6-4-5-7-11(9)12/h4-7,10,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOFNJVWHZUXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1Br)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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